Thermal Degradation Stability of 6''-Malonylgenistin vs. 6''-Malonyldaidzin Under UHT Processing Conditions
Under ultra‑high temperature (UHT) soymilk processing (135–150 °C, 10–50 s), the thermal degradation of 6″-malonylgenistin follows first‑order kinetics with an activation energy (Ea) of 84 kJ/mol, compared to 59 kJ/mol for 6″‑malonyldaidzin, its closest structural congener [1]. At 100 °C, the degradation rate of malonyldaidzin was approximately double that of malonylgenistin across pH 8.5–9.5, establishing that the genistein‑series malonylglucoside possesses superior thermal stability relative to the daidzein‑series analog [2].
| Evidence Dimension | Thermal degradation activation energy (Ea) under UHT conditions |
|---|---|
| Target Compound Data | Ea = 84 kJ/mol (first-order kinetics, UHT 135–150 °C, 10–50 s) |
| Comparator Or Baseline | 6''-O-Malonyldaidzin: Ea = 59 kJ/mol under identical UHT conditions; degradation rate approximately double that of malonylgenistin at 100 °C |
| Quantified Difference | Activation energy is 42% higher for malonylgenistin; degradation rate advantage of ~2-fold at 100 °C |
| Conditions | Soymilk UHT processing, pilot plant-scale Microthermics processor, pH 8.5–9.5 |
Why This Matters
For soy-based food and ingredient manufacturers modeling isoflavone retention during thermal processing, selecting malonylgenistin over malonyldaidzin as a reference standard yields a 2‑fold lower degradation correction factor, directly improving the accuracy of kinetic models and final product specification compliance.
- [1] Zhang, Y. & Chang, S.K. Isoflavone profiles and kinetic changes during ultra-high temperature processing of soymilk. J. Food Sci. 2016, 81(3), C593–C599. PMID: 26814612. View Source
- [2] Vaidya, N.A. et al. Kinetic modeling of malonylgenistin and malonyldaidzin conversions under alkaline conditions and elevated temperatures. J. Agric. Food Chem. 2007, 55(9), 3408–3413. PMID: 17394339. View Source
